1-(5-(2-Bromoethyl)indolin-1-yl)ethanone
Description
1-(5-(2-Bromoethyl)indolin-1-yl)ethanone is a brominated indoline derivative characterized by a 2-bromoethyl substituent at the 5-position of the indoline ring and an acetyl group at the 1-position. These compounds are often intermediates in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and enzyme-inhibiting agents .
Properties
IUPAC Name |
1-[5-(2-bromoethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(15)14-7-5-11-8-10(4-6-13)2-3-12(11)14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILKNMJWIZXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone (CAS 22190-38-1)
- Molecular Formula: C₁₀H₁₀BrNO
- Key Features : Bromine at the 5-position of indoline; acetyl group at the 1-position.
- Applications : Used as a synthetic intermediate for kinase inhibitors and anticancer agents.
- Safety : Requires standard handling for brominated organics (flammability, toxicity) .
2-Bromo-1-(1-tosyl-1H-indol-3-yl)ethanone (Compound 2a)
- Molecular Formula: C₁₇H₁₅BrNO₃S (inferred from structure).
- Key Features : Tosyl (p-toluenesulfonyl) group at the indole 1-position; bromoacetyl group at the 3-position.
- Synthesis : Prepared via Grignard reaction and bromoacetyl chloride addition .
- Applications : Likely used in sulfonamide-based drug discovery.
(5-Bromoindolin-1-yl)(cyclopropyl)methanone (Compound 6)
- Molecular Formula: C₁₂H₁₀BrNO (inferred).
- Key Features: Cyclopropylmethanone replaces the acetyl group; bromine at the 5-position.
- Synthesis : High-yield (89%) via flash chromatography .
- Applications: Potential autophagy inhibitor due to indoline core .
Key Insights :
- Bromine positioning (e.g., 5-bromo in indoline vs. 3-bromo in indole) influences target specificity.
- The 2-bromoethyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to analogs with smaller substituents (e.g., cyclopropyl) .
Key Insights :
- Bromoacetyl chloride is a common reagent for introducing bromo-ethanone groups .
- High-yield methods (e.g., flash chromatography in compound 6) are critical for scalable synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
